

Technical Guide: Physicochemical Properties of 4'-Cyano-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Cyano-biphenyl-3-carboxylic acid

Cat. No.: B142849

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **4'-Cyano-biphenyl-3-carboxylic acid**, a biochemical compound relevant to proteomics and drug discovery research. This document summarizes key data, outlines general experimental protocols for property determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

4'-Cyano-biphenyl-3-carboxylic acid is identified by the CAS Number 149506-93-4.[\[1\]](#) Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	149506-93-4	[1]
Molecular Formula	C ₁₄ H ₉ NO ₂	[1] [2]
Molecular Weight	223.23 g/mol	[1] [2]
Appearance	White to off-white solid	[3] (for isomer)
Storage	Sealed in dry, Room Temperature	[3] (for isomer)

Note: Data for appearance and storage conditions are based on the closely related isomer, 4'-Cyano-biphenyl-4-carboxylic acid, and are provided for general guidance.

Experimental Protocols

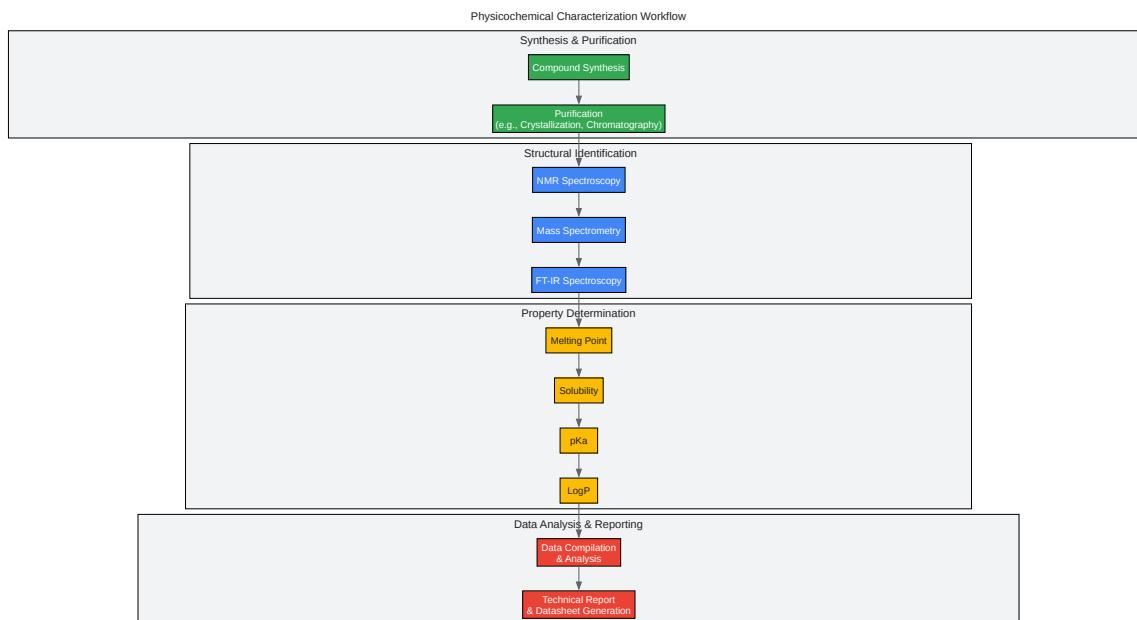
Detailed experimental protocols for determining the physicochemical properties of a compound like **4'-Cyano-biphenyl-3-carboxylic acid** are crucial for reproducible research. Below are generalized, standard methodologies for key parameters.

Melting Point Determination (Capillary Method)

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This method involves heating a small sample in a capillary tube at a controlled rate.
- Methodology:
 - A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.
 - The capillary tube is placed in a melting point apparatus, often with a heated oil bath or metal block, alongside a calibrated thermometer.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Assessment (Shake-Flask Method)

- Principle: This method determines the saturation concentration of a compound in a specific solvent. Carboxylic acids are generally soluble in organic solvents, with solubility in aqueous solutions decreasing as the carbon chain length increases.[4]
- Methodology:
 - An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.


- The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered or centrifuged to remove undissolved solid.
- The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

- Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized. Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.
- Methodology:
 - A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
 - A calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a novel chemical compound, from initial synthesis to final data analysis.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, identification, and physicochemical property determination of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]

- 3. 5728-46-1 CAS MSDS (4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4'-Cyano-biphenyl-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142849#physicochemical-properties-of-4-cyano-biphenyl-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com